N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2-FURYL)ACRYLAMIDE
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Overview
Description
N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2-FURYL)ACRYLAMIDE: is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2-FURYL)ACRYLAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiazole ring.
Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through the reaction of the thiazole derivative with acryloyl chloride or acrylamide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and enzyme inhibitory properties.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2-FURYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes and microbial cell walls. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In microbial cells, it can disrupt cell wall synthesis, leading to cell lysis and death.
Comparison with Similar Compounds
- N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2-FURYL)METHYLENEAMINE
- N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2-FURYL)ETHYLIDENEAMINE
Comparison:
- Structural Differences: While the core thiazole and chlorobenzyl groups are retained, the differences lie in the substituents attached to the thiazole ring, such as methyleneamine and ethylideneamine groups.
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds, affecting their suitability for various applications.
- Applications: Each compound may exhibit unique biological and chemical properties, making them suitable for specific applications in research and industry.
This detailed article provides a comprehensive overview of N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2-FURYL)ACRYLAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-6-2-1-4-12(15)10-14-11-19-17(23-14)20-16(21)8-7-13-5-3-9-22-13/h1-9,11H,10H2,(H,19,20,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLCOKJOXBKQN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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